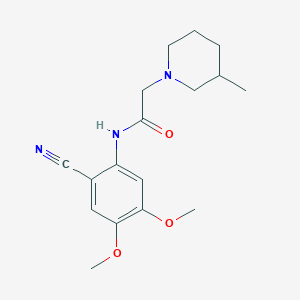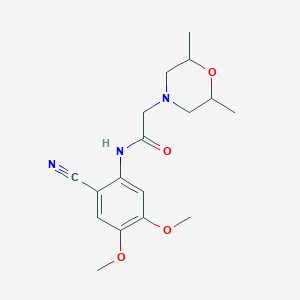
N-(2-cyano-4,5-dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide
Vue d'ensemble
Description
N-(2-cyano-4,5-dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide, also known as CM156, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as N-acyl piperidine derivatives, which have been found to exhibit a wide range of biological activities. In
Applications De Recherche Scientifique
N-(2-cyano-4,5-dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. In addition, N-(2-cyano-4,5-dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Mécanisme D'action
The exact mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. N-(2-cyano-4,5-dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It has also been found to activate the p38 MAPK pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer effects, N-(2-cyano-4,5-dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide has been found to exhibit several other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins that contribute to inflammation. N-(2-cyano-4,5-dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide has also been found to modulate the activity of ion channels, including the TRPV1 channel, which is involved in the sensation of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-cyano-4,5-dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine its pharmacokinetic properties and potential side effects.
Orientations Futures
There are several potential future directions for research on N-(2-cyano-4,5-dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide. One area of interest is its potential as a treatment for chronic pain, given its ability to inhibit the TRPV1 channel. Another area of interest is its potential as an anti-cancer agent, given its ability to induce apoptosis in cancer cells and inhibit tumor growth. Finally, further studies are needed to determine its potential as a treatment for other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12-5-4-6-20(10-12)11-17(21)19-14-8-16(23-3)15(22-2)7-13(14)9-18/h7-8,12H,4-6,10-11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNWMWRJJVJDFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=CC(=C(C=C2C#N)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-allyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B4306093.png)
![2,2'-(oxydiethane-2,1-diyl)bis[5-(4-chlorophenyl)-2H-tetrazole]](/img/structure/B4306098.png)
![4,4'-[oxybis(ethane-2,1-diyl-2H-tetrazole-2,5-diyl)]dipyridine](/img/structure/B4306100.png)


![ethyl 4-(2,5-dimethylphenyl)-2-oxo-6-{[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4306129.png)

![4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B4306149.png)
![1-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B4306154.png)
![N-(2-cyano-4,5-dimethoxyphenyl)-2-(5,6,6-trimethyl-2-azabicyclo[3.2.1]oct-2-yl)acetamide](/img/structure/B4306155.png)
![N-(2-cyano-4,5-dimethoxyphenyl)-2-[1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3,4-dihydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B4306167.png)

![N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]acetamide](/img/structure/B4306198.png)
![ethyl 4-{2-[(2-cyano-4,5-dimethoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxylate](/img/structure/B4306200.png)